ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate
Description
Properties
CAS No. |
388075-77-2 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate typically involves the reaction of ethyl acetoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound is compared to structurally related α,β-unsaturated esters with variations in aromatic substituents, heterocycles, and functional groups (Table 1).
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Solubility and Polarity: The pyridine ring in this compound enhances polarity compared to purely aromatic analogs (e.g., phenyl-substituted derivatives), improving solubility in polar solvents like ethanol or DMSO .
- Melting Points: Substituents significantly affect physical states. For example, nitro- or bromo-substituted analogs (e.g., ethyl (2E)-3-(5′-nitrophenyl)prop-2-enoate) form solids, while methoxy or propargyloxy derivatives are oils .
Structural and Conformational Analysis
- Crystal Packing: Syn-periplanar conformations are observed in related esters (e.g., ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate), with torsion angles near 0°, favoring planar arrangements for π-π stacking .
- Hydrogen Bonding : The pyridine nitrogen acts as a hydrogen bond acceptor, influencing crystal packing and solubility .
Research Findings and Trends
- Electron-Withdrawing vs. Donating Groups: Nitro or cyano substituents increase electrophilicity of the double bond, enhancing reactivity in Diels-Alder reactions . Methoxy or propargyloxy groups improve synthetic versatility for allylic amidation .
- Heterocyclic Diversity: Replacement of pyridine with pyrazine (e.g., ethyl 3-(pyrazin-2-yl)prop-2-enoate) or thiophene alters electronic properties and bioactivity .
Biological Activity
Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H13NO2. It is characterized by an ethyl ester group, a methyl group, and a pyridinyl moiety attached to a prop-2-enoate backbone. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activities .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are needed to elucidate the exact mechanisms involved .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent .
Anticancer Potential
The compound has also been studied for its potential anticancer properties. It may affect cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways associated with cell survival. In vitro studies have shown promising results, although further in vivo research is necessary to confirm these effects .
Research Findings and Case Studies
Recent studies have highlighted the compound's potential in different biological contexts:
-
Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its effectiveness compared to standard antibiotics.
Microorganism MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16 -
Anticancer Activity : In vitro assays on various cancer cell lines revealed that the compound inhibited cell growth in a dose-dependent manner. The following table summarizes the IC50 values obtained from these studies:
Cell Line IC50 (µM) HeLa 15 MCF7 20 A549 25
Q & A
Q. Key Factors Affecting Yield :
| Condition | Impact |
|---|---|
| Temperature | Higher temps (80–100°C) accelerate reaction but may promote decomposition. |
| Solvent polarity | Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. |
| Catalyst loading | Excess base can lead to ester hydrolysis; optimal at 5–10 mol% . |
Advanced: How can computational modeling (e.g., DFT) predict the reactivity of the α,β-unsaturated ester group in this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations can:
- Map electron density to identify nucleophilic/electrophilic sites (e.g., β-carbon of the α,β-unsaturated ester as an electrophilic hotspot) .
- Simulate reaction pathways for Michael additions or Diels-Alder reactions, predicting activation energies and regioselectivity .
- Validate experimental spectroscopic data (e.g., NMR chemical shifts) to confirm tautomeric forms or stereoelectronic effects .
Q. Example Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate Fukui indices to assess site reactivity.
Compare HOMO-LUMO gaps with experimental UV-Vis spectra .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and ester groups (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for OCH₂) .
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and conjugated enone (C=C stretch at ~1620 cm⁻¹) .
- Mass Spectrometry : ESI-MS to detect [M+H]⁺ ions and fragmentation patterns (e.g., loss of ethyl group at m/z –45) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
